Cas no 26199-83-7 (N,N-Dimethyl 3-Nitrobenzenesulfonamide)

N,N-Dimethyl 3-Nitrobenzenesulfonamide Chemical and Physical Properties
Names and Identifiers
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- Benzenesulfonamide,N,N-dimethyl-3-nitro-
- N,N-Dimethyl 3-nitrobenzenesulfonamide
- N,N-dimethyl-3-nitrobenzenesulfonamide
- 3-nitro-benzenesulfonic acid dimethylamide
- 3-Nitro-benzolsulfonsaeure-dimethylamid
- 3-Nitro-N.N-dimethyl-benzolsulfonamid
- N,N-dimethyl-3-nitro-benzenesulfonamide
- N,N-Dimethyl-m-nitrobenzenesulfonamide
- DTXSID90279521
- BS-22156
- 3-nitro-N,N-dimethylbenzenesulfonamide
- 3-dimethylaminosulfonylnitrobenzene
- N,N-Dimethyl-3-nitrobenzenesulfonamide #
- 26199-83-7
- Benzenesulfonamide, N,N-dimethyl-3-nitro-
- N,N-DIMETHYL-3-NITROBENZENE-1-SULFONAMIDE
- F79890
- MFCD01985504
- AB10601
- N,N-DIMETHYL3-NITROBENZENESULFONAMIDE
- NSC-12995
- BBA19983
- NSC12995
- CHEMBL3952005
- AKOS000608733
- AG-690/15431437
- Z45527540
- SCHEMBL854501
- N, N-dimethyl-3-nitrobenzenesulfonamide
- N,N-Dimethyl 3-Nitrobenzenesulfonamide
-
- MDL: MFCD01985504
- Inchi: InChI=1S/C8H10N2O4S/c1-9(2)15(13,14)8-5-3-4-7(6-8)10(11)12/h3-6H,1-2H3
- InChI Key: SIAFPFYUZDZDQD-UHFFFAOYSA-N
- SMILES: CN(C)S(C1C=CC=C([N+]([O-])=O)C=1)(=O)=O
Computed Properties
- Exact Mass: 230.03600
- Monoisotopic Mass: 230.03612798g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 328
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 91.6Ų
Experimental Properties
- PSA: 91.58000
- LogP: 2.44910
N,N-Dimethyl 3-Nitrobenzenesulfonamide Security Information
N,N-Dimethyl 3-Nitrobenzenesulfonamide Customs Data
- HS CODE:2935009090
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
N,N-Dimethyl 3-Nitrobenzenesulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB273258-5 g |
N,N-Dimethyl 3-nitrobenzenesulfonamide; 98% |
26199-83-7 | 5g |
€327.60 | 2023-04-26 | ||
Chemenu | CM342693-1g |
N,N-Dimethyl 3-nitrobenzenesulfonamide |
26199-83-7 | 95%+ | 1g |
$60 | 2022-06-11 | |
Enamine | EN300-15842-10.0g |
N,N-dimethyl-3-nitrobenzene-1-sulfonamide |
26199-83-7 | 10.0g |
$1080.0 | 2023-02-09 | ||
TRC | D483505-50mg |
N,N-Dimethyl 3-Nitrobenzenesulfonamide |
26199-83-7 | 50mg |
$ 50.00 | 2022-06-05 | ||
TRC | D483505-500mg |
N,N-Dimethyl 3-Nitrobenzenesulfonamide |
26199-83-7 | 500mg |
$ 80.00 | 2022-06-05 | ||
Chemenu | CM342693-5g |
N,N-Dimethyl 3-nitrobenzenesulfonamide |
26199-83-7 | 95%+ | 5g |
$240 | 2022-06-11 | |
Enamine | EN300-15842-2.5g |
N,N-dimethyl-3-nitrobenzene-1-sulfonamide |
26199-83-7 | 2.5g |
$680.0 | 2023-02-09 | ||
abcr | AB273258-1 g |
N,N-Dimethyl 3-nitrobenzenesulfonamide; 98% |
26199-83-7 | 1g |
€113.40 | 2023-04-26 | ||
Enamine | EN300-15842-1000mg |
N,N-dimethyl-3-nitrobenzene-1-sulfonamide |
26199-83-7 | 1000mg |
$328.0 | 2023-09-24 | ||
Enamine | EN300-15842-5000mg |
N,N-dimethyl-3-nitrobenzene-1-sulfonamide |
26199-83-7 | 5000mg |
$859.0 | 2023-09-24 |
N,N-Dimethyl 3-Nitrobenzenesulfonamide Related Literature
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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4. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
Additional information on N,N-Dimethyl 3-Nitrobenzenesulfonamide
Recent Advances in the Study of N,N-Dimethyl 3-Nitrobenzenesulfonamide (CAS: 26199-83-7) in Chemical Biology and Pharmaceutical Research
N,N-Dimethyl 3-Nitrobenzenesulfonamide (CAS: 26199-83-7) is a sulfonamide derivative that has garnered significant attention in recent chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This compound, characterized by its nitro and dimethylamino functional groups, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential as a building block for novel therapeutic agents, particularly in the context of antimicrobial and anticancer drug development.
A 2023 study published in the Journal of Medicinal Chemistry investigated the role of N,N-Dimethyl 3-Nitrobenzenesulfonamide in the design of sulfonamide-based inhibitors targeting bacterial dihydropteroate synthase (DHPS), an essential enzyme in folate biosynthesis. The research demonstrated that derivatives of this compound exhibited potent inhibitory activity against drug-resistant strains of Staphylococcus aureus, with IC50 values in the low micromolar range. The study also highlighted the compound's favorable pharmacokinetic properties, including improved solubility and metabolic stability compared to traditional sulfonamide antibiotics.
In the field of oncology, a recent preprint on bioRxiv (2024) reported the use of 26199-83-7 as a precursor for developing small-molecule inhibitors of protein-protein interactions involved in cancer cell survival pathways. The research team utilized structure-activity relationship (SAR) studies to optimize the compound's scaffold, resulting in derivatives with enhanced binding affinity to MDM2, a critical regulator of p53 tumor suppressor activity. These findings suggest potential applications in p53-reactivating cancer therapies.
Analytical chemistry advancements have also benefited from research on this compound. A 2023 publication in Analytical Chemistry described a novel mass spectrometry-based method using N,N-Dimethyl 3-Nitrobenzenesulfonamide as a derivatization agent for the detection of primary amines in complex biological samples. The method demonstrated superior sensitivity and selectivity compared to conventional approaches, with detection limits reaching the femtomole level.
The synthetic utility of 26199-83-7 has been further expanded by recent developments in green chemistry. A 2024 study in Green Chemistry reported an eco-friendly, catalyst-free method for the N-alkylation of this compound using renewable alcohols as alkylating agents. This approach achieved excellent yields (85-92%) while significantly reducing the environmental impact compared to traditional synthetic routes.
Ongoing research continues to explore the potential of N,N-Dimethyl 3-Nitrobenzenesulfonamide in various pharmaceutical applications. Current investigations include its use in: (1) the development of covalent inhibitors targeting cysteine proteases, (2) as a photoaffinity labeling reagent for proteomics studies, and (3) as a building block for metal-organic frameworks (MOFs) with potential drug delivery applications. These diverse applications underscore the compound's importance in contemporary chemical biology and medicinal chemistry research.
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